2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide
Description
2-((4-Fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide is a sulfur-containing acetamide derivative featuring a 4-fluorophenylthio group and a naphthalen-1-yl substituent. The fluorophenyl and naphthyl groups contribute to its lipophilicity and binding affinity, making it a candidate for targeting enzymes like carbonic anhydrases (CAs) and monoamine oxidases (MAOs) .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS/c19-14-8-10-15(11-9-14)22-12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBBUXIBVQJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide typically involves the reaction of 4-fluorothiophenol with naphthylacetamide under specific conditions. One common method includes:
Starting Materials: 4-fluorothiophenol and naphthylacetamide.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated, allowing the nucleophilic substitution reaction to occur, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, and other peroxides.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, their substituents, yields, melting points, and biological activities:
Key Observations :
- Yield : Compound 6 (86% yield) demonstrates superior synthetic efficiency compared to 2h (55%) and other analogs in (20–27%), likely due to stabilized intermediates from nitro and hydroxyl groups .
- Melting Points : Higher melting points (e.g., 6 at 237–238°C vs. 2h at 145–147°C) correlate with increased hydrogen bonding from hydroxyl/nitro groups and rigid heterocyclic frameworks .
- Biological Activity : The fluorophenylthio moiety enhances enzyme inhibition, as seen in 12 (hCA I: 548.6 nM), outperforming analogs with benzyl or propanamide groups (e.g., 18 , KI = 2048 nM) .
Structure-Activity Relationship (SAR) Insights
- Acetamide Linker : The thioether (-S-) bridge in the target compound and analogs like 2h and 12 is critical for enzyme binding, as replacing it with oxygen reduces activity .
- Heterocyclic Modifications: Pyrimidine (in 2h) or quinazolinone (in 12) rings introduce planar structures that may facilitate π-π stacking with enzyme active sites .
Enzyme Inhibition:
- Carbonic Anhydrase (CA) : Compound 12 (KI = 548.6 nM for hCA I) shows stronger inhibition than 18 (KI = 2048 nM), highlighting the importance of the fluorophenyl group over bulkier substituents .
Anticancer Activity:
Biological Activity
2-((4-fluorophenyl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a fluorophenyl group, a thioether linkage, and an acetamide moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom enhances its metabolic stability and binding interactions with biological targets, differentiating it from similar compounds lacking this substitution.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FNOS |
| Molecular Weight | 321.39 g/mol |
| Structural Features | Fluorophenyl, Thioether, Naphthalene, Acetamide |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Effects : The compound's structure suggests potential efficacy in modulating inflammatory pathways. Similar compounds have demonstrated inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.
- Analgesic Properties : Preliminary studies indicate that derivatives of this compound may possess analgesic effects, potentially making them candidates for pain management therapies.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the following insights:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-((4-chlorophenyl)thio)-N-(naphthalen-1-yl)acetamide | Chlorine instead of fluorine | Moderate anti-inflammatory effects |
| 2-((4-bromophenyl)thio)-N-(naphthalen-1-yl)acetamide | Bromine instead of fluorine | Lower analgesic potency |
| 2-((4-methylphenyl)thio)-N-(naphthalen-1-yl)acetamide | Methyl group instead of halogen | Varying metabolic stability |
The presence of the fluorine atom in this compound appears to enhance its metabolic stability and binding interactions compared to its chloro and bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
